Ethyl 2-(4-acetamidophenoxy)acetate

Description

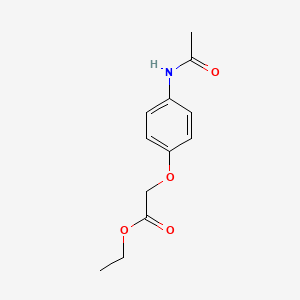

Structure

3D Structure

Propriétés

IUPAC Name |

ethyl 2-(4-acetamidophenoxy)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO4/c1-3-16-12(15)8-17-11-6-4-10(5-7-11)13-9(2)14/h4-7H,3,8H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRTRDUZXXPCTOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COC1=CC=C(C=C1)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70309496 | |

| Record name | Ethyl (4-acetamidophenoxy)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70309496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67202-81-7 | |

| Record name | 67202-81-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=212161 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl (4-acetamidophenoxy)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70309496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Derivative Chemistry of Ethyl 2 4 Acetamidophenoxy Acetate

Established Reaction Pathways for the Core Phenoxyacetate (B1228835) Scaffold

The primary and most well-established method for synthesizing the phenoxyacetate core of Ethyl 2-(4-acetamidophenoxy)acetate is the Williamson ether synthesis. gold-chemistry.orgmasterorganicchemistry.comedubirdie.comlibretexts.orgyoutube.com This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific case, the sodium salt of paracetamol (4-acetamidophenol) acts as the nucleophile, attacking an ethyl haloacetate, typically ethyl chloroacetate (B1199739) or ethyl bromoacetate (B1195939).

The reaction is generally carried out in the presence of a base, such as potassium carbonate, which deprotonates the phenolic hydroxyl group of paracetamol to form the more reactive phenoxide ion. gold-chemistry.orgedubirdie.com The choice of solvent can vary, with polar aprotic solvents like butanone or acetone (B3395972) being common. gold-chemistry.orgmdpi.com The reaction mixture is typically heated under reflux to drive the reaction to completion. gold-chemistry.orgmdpi.com

An alternative, though less common, approach involves the esterification of 4-acetamidophenoxyacetic acid with ethanol (B145695) in the presence of a strong acid catalyst.

Novel Synthetic Approaches for Enhanced Yield and Selectivity

Recent research has focused on developing more efficient and selective methods for the synthesis of phenoxyacetate derivatives. One such approach involves the use of microwave irradiation. This technique can significantly reduce reaction times from hours to minutes and, in some cases, increase yields. For instance, in related amide syntheses, microwave conditions have been reported to achieve yields of 85-90% in 30-60 minutes, compared to 70% under conventional reflux.

Another area of innovation is the use of phase-transfer catalysts. These catalysts facilitate the transfer of the phenoxide ion from an aqueous phase to an organic phase where the reaction with the ethyl haloacetate occurs, often leading to improved reaction rates and yields.

Furthermore, a facile and efficient consecutive synthesis of a related compound, ethyl-2-(4-aminophenoxy) acetate (B1210297), has been reported. This method involves the alkylation of 4-nitrophenol (B140041) with ethyl bromoacetate, followed by a selective reduction of the nitro group using an NH4Cl/Fe system. mdpi.comresearchgate.netresearchgate.net This approach is noted for being safer and more cost-effective than traditional reduction methods that use hydrogen gas and a palladium catalyst. mdpi.com

Derivatization Strategies of the Acetamido Moiety and Phenoxy Ring

The structure of this compound offers several sites for chemical modification, allowing for the synthesis of a diverse range of derivatives with potentially new biological activities.

Acetamido Moiety:

Hydrolysis: The acetamido group can be hydrolyzed under acidic or basic conditions to yield the corresponding primary amine, ethyl 2-(4-aminophenoxy)acetate. This amine is a valuable intermediate for further functionalization, such as the formation of amides, sulfonamides, or Schiff bases.

N-Alkylation and N-Arylation: The nitrogen of the acetamido group can be alkylated or arylated, although this can be challenging due to the reduced nucleophilicity of the amide nitrogen.

Phenoxy Ring:

Electrophilic Aromatic Substitution: The phenoxy ring is activated towards electrophilic substitution reactions due to the electron-donating nature of the ether oxygen and the acetamido group. The acetamido group is an ortho-, para-directing group. stackexchange.com Therefore, reactions such as nitration, halogenation, and Friedel-Crafts alkylation or acylation would be expected to occur at the positions ortho to the ether linkage. For instance, halogenation using N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS) can introduce bromine or iodine atoms to the ring. acs.orgacs.org

Modification of Substituents: If other substituents are present on the ring, they can be chemically transformed. For example, a nitro group can be reduced to an amino group, which can then be diazotized and converted to a variety of other functional groups.

A variety of phenoxyacetic acid derivatives have been synthesized for different applications, including as potential agonists for the free fatty acid receptor 1 (FFA1). nih.gov

Asymmetric Synthesis and Stereochemical Control in Analogous Structures

While this compound itself is achiral, the principles of asymmetric synthesis are highly relevant for the creation of chiral analogs, which could exhibit stereospecific biological activities. Asymmetric synthesis aims to produce a single enantiomer or diastereomer of a chiral molecule. youtube.comyoutube.comyoutube.com

Strategies for achieving stereochemical control in the synthesis of analogous structures include:

Use of Chiral Substrates: Starting with a chiral precursor that contains a stereocenter can influence the stereochemical outcome of subsequent reactions. This is known as substrate control. youtube.com

Chiral Auxiliaries: A chiral auxiliary is a chemical compound that is temporarily incorporated into the substrate to direct the stereochemistry of a reaction. youtube.comyoutube.comyoutube.com After the desired stereocenter has been created, the auxiliary is removed.

Chiral Catalysts: Chiral catalysts, such as chiral phosphoric acids or metal complexes with chiral ligands, can create a chiral environment around the reactants, favoring the formation of one stereoisomer over the other. nih.govnih.gov This is often a highly efficient method as only a small amount of the catalyst is needed.

For example, in the synthesis of chiral allenes and styrenes, chiral phosphoric acids derived from BINOL, H8-BINOL, TADDOL, and SPINOL have been effectively used. nih.gov Similarly, chiral aminodiselenide compounds have been used to catalyze the asymmetric synthesis of enantioselective secondary alcohols. nih.gov

Green Chemistry Principles in the Synthesis of this compound and Related Compounds

The application of green chemistry principles to the synthesis of pharmaceuticals and their intermediates is a rapidly growing field, aiming to reduce the environmental impact of chemical processes. rsc.org For the synthesis of this compound and its parent compound, paracetamol, several greener approaches have been investigated.

Key green chemistry strategies include:

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives, such as water, ethanol, or even solvent-free conditions. researchgate.net For example, the use of triethanolamine (B1662121) as a green solvent has been reported for the synthesis of paracetamol analogues. researchgate.net

Catalysis: Employing catalysts to improve reaction efficiency and reduce waste is a cornerstone of green chemistry. This includes the use of biocatalysts (enzymes), solid acid catalysts, or recyclable catalysts. rsc.orgacs.org

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. acs.org The direct amidation of hydroquinone (B1673460) to produce paracetamol is an example of a reaction with high atom economy. rsc.orgacs.org

Energy Efficiency: Utilizing methods like microwave irradiation can significantly reduce energy consumption compared to conventional heating. ijert.org

Renewable Feedstocks: Exploring the use of starting materials derived from renewable resources rather than fossil fuels. acs.org

Advanced Spectroscopic and Structural Elucidation of Ethyl 2 4 Acetamidophenoxy Acetate

Application of High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

For Ethyl 2-(4-aminophenoxy)acetate, detailed ¹H and ¹³C NMR data have been reported. mdpi.com In the ¹H NMR spectrum, characteristic signals corresponding to the ethyl group protons are observed as a quartet around 4.12 ppm and a triplet around 1.18 ppm. mdpi.com The methylene (B1212753) protons of the acetate (B1210297) group appear as a singlet at approximately 4.55 ppm. mdpi.com The aromatic protons on the para-substituted benzene (B151609) ring typically show a set of doublets. mdpi.com

The ¹³C NMR spectrum of Ethyl 2-(4-aminophenoxy)acetate shows distinct signals for the carbonyl carbon of the ester at approximately 169.3 ppm, the carbons of the ethyl group, and the aromatic carbons. mdpi.com

For the target molecule, Ethyl 2-(4-acetamidophenoxy)acetate, the NMR spectra would be expected to show additional signals corresponding to the acetamido group. Specifically, a singlet for the methyl protons of the acetyl group would likely appear in the ¹H NMR spectrum around 2.1 ppm. In the ¹³C NMR spectrum, a new carbonyl signal for the amide and a signal for the acetyl methyl carbon would be present. The chemical shifts of the aromatic protons and carbons would also be affected by the change in the substituent from an amino to an acetamido group.

Table 1: ¹H and ¹³C NMR Data for Ethyl 2-(4-aminophenoxy)acetate mdpi.com

| Assignment | ¹H NMR (DMSO-d₆) δ [ppm] | ¹³C NMR (DMSO-d₆) δ [ppm] |

| Ar-H | 6.62 (d, J=9.0 Hz), 6.47 (d, J=9.0 Hz) | 148.9, 143.1, 115.5, 114.7 |

| -NH₂ | 4.65 (s) | - |

| ArO-CH₂-CO | 4.55 (s) | 65.6 |

| O-CH₂-CH₃ | 4.12 (q, J=7.0 Hz) | 60.4 |

| O-CH₂-CH₃ | 1.18 (t, J=7.0 Hz) | 14.1 |

| -C=O (ester) | - | 169.3 |

Elucidation of Molecular Structure through X-ray Crystallography of Single Crystals

Single-crystal X-ray crystallography provides definitive proof of molecular structure, including bond lengths, bond angles, and crystal packing information. While a crystal structure for this compound has not been reported in the searched literature, the crystallographic data for its precursor, Ethyl 2-(4-aminophenoxy)acetate, offers significant insight into the core molecular framework.

Ethyl 2-(4-aminophenoxy)acetate crystallizes in the triclinic crystal system with the P-1 space group. mdpi.com The unit cell parameters have been determined to be a = 8.2104(6) Å, b = 10.3625(9) Å, c = 11.9562(9) Å, α = 101.787(7)°, β = 91.849(6)°, and γ = 102.755(7)°. mdpi.com The crystal structure reveals the planarity of the phenyl ring and the conformation of the ethyl acetate side chain. The molecules in the crystal are packed through hydrogen bonding interactions involving the amino group and the ester oxygen atoms. mdpi.com

Table 2: Crystallographic Data for Ethyl 2-(4-aminophenoxy)acetate mdpi.com

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a [Å] | 8.2104(6) |

| b [Å] | 10.3625(9) |

| c [Å] | 11.9562(9) |

| α [°] | 101.787(7) |

| β [°] | 91.849(6) |

| γ [°] | 102.755(7) |

| Volume [ų] | 968.02(14) |

| Z | 2 |

Analysis of Fragmentation Patterns via High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (C₁₂H₁₅NO₄), the theoretical exact mass can be calculated.

The fragmentation patterns in mass spectrometry are predictable based on the molecular structure. For this compound, common fragmentation pathways would likely involve:

Loss of the ethoxy group (-OCH₂CH₃) from the ester.

Cleavage of the ester group to lose the entire ethyl acetate moiety.

Fission of the ether bond between the aromatic ring and the acetate side chain.

Fragmentation of the acetamido group.

Analyzing these fragmentation patterns would allow for the confirmation of the different structural components of the molecule.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Characterization

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule through their characteristic vibrational frequencies.

For this compound, the FT-IR spectrum is expected to show strong absorption bands corresponding to the C=O stretching of the ester and the amide functionalities. The ester C=O stretch typically appears around 1735-1750 cm⁻¹, while the amide I band (primarily C=O stretch) is expected around 1650-1680 cm⁻¹. The N-H stretching of the secondary amide should produce a band in the region of 3250-3350 cm⁻¹. The C-O stretching vibrations of the ether and ester groups would also be present.

Raman spectroscopy, being particularly sensitive to non-polar bonds, would be effective in characterizing the aromatic ring vibrations and the C-C backbone of the molecule.

Table 3: Expected Vibrational Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy |

| Amide | N-H stretch | 3250-3350 | FT-IR, Raman |

| Aromatic C-H | C-H stretch | 3000-3100 | FT-IR, Raman |

| Aliphatic C-H | C-H stretch | 2850-3000 | FT-IR, Raman |

| Ester C=O | C=O stretch | 1735-1750 | FT-IR |

| Amide C=O (Amide I) | C=O stretch | 1650-1680 | FT-IR |

| Aromatic C=C | C=C stretch | 1450-1600 | FT-IR, Raman |

| Amide N-H bend (Amide II) | N-H bend | 1510-1570 | FT-IR |

| Ether C-O | C-O stretch | 1050-1250 | FT-IR |

Theoretical and Computational Chemistry Studies of Ethyl 2 4 Acetamidophenoxy Acetate

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic properties and reactivity of ethyl 2-(4-acetamidophenoxy)acetate. By solving the Schrödinger equation for the molecule, researchers can obtain a wealth of information about its electron distribution, which dictates its chemical behavior.

A key aspect of these studies is the analysis of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between HOMO and LUMO is a crucial indicator of the molecule's kinetic stability and chemical reactivity.

For a closely related compound, ethyl 2-(4-aminophenoxy)acetate, DFT calculations have been employed to investigate its electronic and molecular structure. mdpi.com These studies compute various quantum chemical parameters that provide a detailed picture of the molecule's reactivity. The calculated UV/Vis spectra for this analog, based on Time-Dependent DFT (TD-DFT), show good agreement with experimental data, with electronic transitions assigned to specific molecular orbitals. For instance, observed absorption bands have been attributed to HOMO→LUMO and HOMO→LUMO+2 transitions. mdpi.comresearchgate.net Similar calculations on this compound would allow for a comprehensive understanding of its electronic transitions and reactivity profile.

Table 1: Calculated Quantum Chemical Parameters for a Phenoxyacetate (B1228835) Analog

| Parameter | Value | Significance |

| HOMO Energy | [Value] | Electron-donating ability |

| LUMO Energy | [Value] | Electron-accepting ability |

| HOMO-LUMO Gap | [Value] | Chemical reactivity and stability |

| Dipole Moment | [Value] | Polarity and intermolecular interactions |

Note: Specific values for this compound would require dedicated computational studies.

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Interactions

Molecular dynamics (MD) simulations offer a dynamic perspective of this compound, allowing researchers to explore its conformational flexibility and interactions with biological targets. nih.gov By simulating the motion of atoms over time, MD provides insights into how the molecule behaves in a biological environment, such as in solution or when bound to a protein. nih.gov

Conformational analysis is a primary application of MD simulations. This compound possesses several rotatable bonds, leading to a multitude of possible three-dimensional arrangements. MD simulations can map the potential energy surface of the molecule, identifying low-energy, stable conformations that are likely to be biologically relevant. nih.gov Understanding the preferred conformations is crucial for designing molecules that fit optimally into the binding site of a target protein.

When studying ligand-target interactions, MD simulations can be used to model the binding of this compound to its biological target, such as an enzyme or receptor. peerj.com These simulations can reveal the key amino acid residues involved in the binding process, the nature of the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions), and the stability of the ligand-protein complex over time. peerj.comresearchgate.net This information is invaluable for structure-based drug design, enabling the optimization of the ligand to improve its binding affinity and selectivity. researchgate.net

Table 2: Key Parameters Analyzed in Molecular Dynamics Simulations

| Parameter | Description |

| Root Mean Square Deviation (RMSD) | Measures the average deviation of atomic positions, indicating the stability of the simulation. |

| Root Mean Square Fluctuation (RMSF) | Highlights the flexibility of different parts of the molecule or protein. researchgate.net |

| Radius of Gyration | Indicates the compactness of the molecule or complex over time. researchgate.net |

| Hydrogen Bond Analysis | Identifies the formation and breaking of hydrogen bonds between the ligand and its target. researchgate.net |

Prediction of Spectroscopic Properties through First-Principles Calculations

First-principles calculations, which are based on quantum mechanics without empirical parameters, can accurately predict various spectroscopic properties of this compound. These predictions are essential for interpreting experimental spectra and for the structural elucidation of new, related compounds.

Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants can aid in the assignment of complex NMR spectra. By calculating these parameters for a given molecular geometry, researchers can compare the theoretical spectrum with the experimental one to confirm the structure of the molecule.

Similarly, the vibrational frequencies corresponding to Infrared (IR) and Raman spectroscopy can be computed. These calculations help in assigning the observed vibrational bands to specific molecular motions, providing a detailed understanding of the molecule's vibrational modes.

As demonstrated with the analog ethyl 2-(4-aminophenoxy)acetate, Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for predicting UV-Visible absorption spectra. researchgate.net By calculating the energies of electronic transitions and their corresponding oscillator strengths, TD-DFT can reproduce experimental spectra with good accuracy, allowing for the assignment of absorption bands to specific electronic excitations within the molecule. mdpi.comresearchgate.net

Table 3: Comparison of Experimental and Calculated Spectroscopic Data for a Phenoxyacetate Analog

| Spectroscopic Technique | Experimental Value (nm) | Calculated Value (nm) | Assignment |

| UV/Vis | 299 | 286 | HOMO→LUMO |

| UV/Vis | 234 | 226 | HOMO→LUMO+2 |

Source: mdpi.comresearchgate.net

Computational Design and Virtual Screening of Novel Phenoxyacetate Analogues

Computational chemistry plays a pivotal role in the rational design and discovery of novel phenoxyacetate analogues with improved biological activity. nih.gov Virtual screening, a key computational technique, allows for the rapid assessment of large libraries of chemical compounds to identify promising candidates for further investigation. nih.gov

The process often begins with the development of a pharmacophore model based on the known structure and activity of this compound or its binding site on a target protein. This model defines the essential three-dimensional arrangement of chemical features required for biological activity. Large chemical databases can then be screened to find molecules that match this pharmacophore.

Structure-based virtual screening involves docking candidate molecules into the binding site of a target protein. nih.gov Docking algorithms predict the binding mode and affinity of each molecule, allowing for the ranking of compounds based on their potential to interact favorably with the target. This approach helps to prioritize a smaller, more manageable set of compounds for synthesis and experimental testing, thereby accelerating the drug discovery process.

Mechanistic Insights from Reaction Pathway Computations

For instance, in the synthesis of related compounds, computational studies can elucidate the step-by-step mechanism of a reaction, such as the alkylation of a phenol (B47542) or the reduction of a nitro group. mdpi.com These calculations can help to explain the observed regioselectivity and stereoselectivity of a reaction and can be used to predict the most favorable reaction conditions.

A study on the reaction between 2-methoxyfuran (B1219529) and ethyl (Z)-3-phenyl-2-nitroprop-2-enoate, for example, utilized quantum chemical calculations to show that the actual reaction mechanism was different from what had been previously proposed. mdpi.com The computational results identified zwitterionic intermediates and ruled out a previously suggested Diels-Alder pathway, highlighting the power of these methods to provide deep mechanistic insights. mdpi.com Such computational investigations into the synthesis of this compound could lead to the optimization of reaction conditions and the development of more efficient synthetic routes.

Pharmacological and Biological Mechanism Investigations of Ethyl 2 4 Acetamidophenoxy Acetate

In Vitro Modulatory Effects on Cellular Pathways and Biochemical Processes

The in vitro effects of Ethyl 2-(4-acetamidophenoxy)acetate on specific cellular pathways have not been extensively documented in publicly available research. However, based on the activities of structurally similar compounds, it is plausible that it could modulate pathways involved in cellular metabolism and stress responses.

For instance, derivatives of phenoxyacetic acid have been observed to influence fundamental cellular processes. Studies on 2,4-dichlorophenoxyacetic acid (2,4-D) in bovine fetal muscle cells, for example, have shown effects on the mitotic index and an increase in differentiating and degenerating cells. nih.gov This suggests that compounds from this class can interfere with cell cycle regulation.

Furthermore, a synthetic analog, 2-(4-methoxyphenyl)ethyl-2-acetamido-2-deoxy-β-D-pyranoside, has demonstrated neuroprotective effects by regulating energy homeostasis and O-GlcNAcylation, a crucial post-translational modification involved in cellular signaling and survival. nih.gov This compound was shown to increase glucose uptake and activate O-GlcNAcylation in hippocampal neurons, suggesting a potential mechanism for modulating cellular energy metabolism that could be shared by other acetamido-containing phenoxy derivatives. nih.gov Given these findings, it is reasonable to hypothesize that this compound might also impact cellular energy pathways and cell fate decisions, though direct experimental evidence is required for confirmation.

Identification and Characterization of Molecular Targets and Receptor Interactions

The molecular structure of this compound, particularly the presence of the phenoxyacetate (B1228835) moiety, points towards several potential molecular targets, most notably enzymes involved in the inflammatory cascade.

Cyclooxygenase (COX) Enzymes: A primary suspected target for phenoxyacetate derivatives is the cyclooxygenase (COX) enzyme, which is critical for the conversion of arachidonic acid into prostaglandins. mdpi.com Inhibition of COX, especially the inducible COX-2 isoform, is a key mechanism for many non-steroidal anti-inflammatory drugs (NSAIDs). mdpi.comnih.gov Research on novel phenoxy acetic acid derivatives has focused on developing selective COX-2 inhibitors to achieve anti-inflammatory effects with a better safety profile. mdpi.com Molecular docking studies of these derivatives have revealed interactions with key amino acid residues in the COX-2 active site, such as Arg513, His90, and Tyr355, through hydrogen bonding. mdpi.comnih.gov

Endothelin Receptors: Investigations into phenoxyphenylacetic acid derivatives have also identified them as potent and selective antagonists of the Endothelin-A (ET(A)) receptor. nih.gov This receptor mediates the effects of endothelin-1, a potent vasoconstrictor, and its antagonism is a therapeutic strategy for various cardiovascular diseases.

Other Potential Receptors: The broad family of phenoxyacetate derivatives has been explored for activity at other receptors. For example, some thiazole-based analogues have been designed as antagonists for the P2Y2 receptor, a G protein-coupled receptor involved in nucleotide signaling. nih.gov While structurally distinct, these studies highlight the versatility of the phenoxyacetate scaffold in interacting with various biological targets.

Enzyme Kinetics and Inhibition Studies of Specific Biological Pathways

Numerous studies have synthesized and evaluated phenoxy acetic acid derivatives for their ability to inhibit COX-1 and COX-2. mdpi.com The goal is often to identify compounds with high selectivity for COX-2, which is associated with inflammation, over COX-1, which is involved in maintaining the gastrointestinal lining. mdpi.comnih.gov This selectivity is quantified by the IC50 value (the concentration required to inhibit enzyme activity by 50%) and the selectivity index (SI), calculated as the ratio of IC50(COX-1)/IC50(COX-2). mdpi.com

For example, newly synthesized phenoxyacetic acid derivatives have shown potent COX-2 inhibition with IC50 values in the nanomolar range, comparable to the selective COX-2 inhibitor celecoxib. mdpi.com In one study, certain derivatives demonstrated IC50 values against COX-2 ranging from 0.06 to 0.09 μM. mdpi.com

Beyond COX enzymes, other studies have explored the inhibitory effects of phenoxyacetate derivatives on different enzymes. A chalcone (B49325) derivative incorporating a phenoxyacetate moiety, ethyl 2-(4-(3-(benzo[b]thiophen-2-yl)acryloyl)phenoxy)acetate, was investigated for its effects on cholinesterases and glutathione (B108866) S-transferase (GST). nih.gov The study reported Ki (inhibition constant) values against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and GST, indicating a broader inhibitory profile for this class of compounds. nih.gov

Table 1: Enzyme Inhibition Data for Related Phenoxyacetate Derivatives

| Compound/Drug | Target Enzyme | IC50 / Ki (µM) | Selectivity Index (COX-1/COX-2) |

|---|---|---|---|

| Mefenamic Acid | COX-1 | 29.9 ± 0.09 | - |

| Mefenamic Acid | COX-2 | 1.98 ± 0.02 | 15.1 |

| Celecoxib | COX-1 | 14.93 ± 0.12 | - |

| Celecoxib | COX-2 | 0.05 ± 0.02 | 298.6 |

| Phenoxyacetic Derivative 5d | COX-2 | 0.08 ± 0.01 | 111.53 |

| Phenoxyacetic Derivative 5f | COX-2 | 0.06 ± 0.01 | 133.34 |

| Chalcone Derivative I | AChE | Ki: 11.13 ± 1.22 | - |

| Chalcone Derivative I | BChE | Ki: 8.74 ± 0.76 | - |

| Chalcone Derivative I | GST | Ki: 14.19 ± 2.15 | - |

Exploration of Antioxidant, Anti-inflammatory, or Other Mechanistic Activities in Research Models

The structural components of this compound suggest it likely possesses both anti-inflammatory and antioxidant properties, which have been demonstrated in various research models using related compounds.

Anti-inflammatory Activity: The anti-inflammatory potential of phenoxyacetate derivatives is well-established and is primarily attributed to their ability to inhibit COX enzymes, thereby reducing the synthesis of pro-inflammatory prostaglandins. nih.gov In vivo models, such as the carrageenan-induced paw edema test in rats, are standard for evaluating anti-inflammatory effects. mdpi.comnih.gov Studies on novel phenoxyacetic acid derivatives have shown significant reduction in paw edema, comparable to reference drugs like mefenamic acid and celecoxib. mdpi.com The mechanism often involves the downregulation of inflammatory mediators. For instance, effective compounds have been shown to significantly lower the levels of tumor necrosis factor-alpha (TNF-α) and prostaglandin (B15479496) E2 (PGE2) in inflammatory exudates. mdpi.comnih.gov A study on a tolmetin (B1215870) derivative esterified with paracetamol, 4'-acetamidophenyl-2-(5'-p-toluyl-1'-methylpyrrole)acetate, also showed evidence of reducing leukocyte immigration into inflamed tissues, another key aspect of the inflammatory response. nih.gov

Comparative Pharmacological Profiling with Related Phenoxyacetate Derivatives

The pharmacological profile of this compound can be understood by comparing it with structurally related compounds. Modifications to the core phenoxyacetate structure can significantly influence physicochemical properties and biological activity.

A key comparison can be made with its parent acid, 2-(4-Acetamidophenoxy)acetic acid . The esterification to form this compound increases its lipophilicity and is expected to lower its melting point compared to the carboxylic acid form, which exhibits higher polarity due to hydrogen bonding. This change in lipophilicity can affect absorption and distribution in biological systems.

Compared to Ethyl 2-(4-aminophenoxy)acetate , which lacks the acetyl group on the nitrogen, this compound has one less hydrogen bond donor. The free amino group in the former enhances solubility in aqueous media. The acetyl group is a crucial feature, as seen in paracetamol, and its presence is often important for interaction with biological targets like COX enzymes.

Another relevant comparison is with Ethyl 2-(4-acetamidophenyl)acetate . Although structurally similar, the ether linkage (-O-CH2-COO) in this compound provides more conformational flexibility compared to the direct methylene (B1212753) bridge (-CH2-COO) in Ethyl 2-(4-acetamidophenyl)acetate. This difference can alter how the molecule fits into a receptor or active site.

Quantitative structure-activity relationship (QSAR) studies on phenoxyacetic acids have shown that potency can be positively correlated with the hydrophobicity (π values) and electronic properties (σ constants) of substituents on the phenyl ring. nih.gov This highlights how even small changes to the aromatic ring can dramatically alter the pharmacological profile.

Table 2: Comparative Profile of Related Phenoxyacetate and Phenylacetate Derivatives

| Compound Name | Key Structural Difference from Target Compound | Expected Impact on Properties |

|---|---|---|

| This compound | Reference Compound | - |

| 2-(4-Acetamidophenoxy)acetic Acid | Carboxylic acid instead of ethyl ester | Higher polarity, higher melting point, lower lipophilicity. |

| Ethyl 2-(4-aminophenoxy)acetate | Free amino group instead of acetamido group | More polar, enhanced aqueous solubility. |

| Ethyl 2-(4-acetamidophenyl)acetate | Methylene bridge instead of ether linkage | Different spatial conformation and flexibility. |

| Ethyl 2-(4-hydroxyphenyl)acetate | Hydroxy group instead of acetamidophenoxy group | Potential for different antioxidant properties. |

| Ethyl 2-(4-methylphenyl)acetate | Methyl group instead of acetamidophenoxy group | Increased lipophilicity. |

This table is a synthesized comparison based on general chemical principles and data from related compounds.

Structure Activity Relationship Sar Studies of Ethyl 2 4 Acetamidophenoxy Acetate Derivatives

Systematic Variation of Substituents on the Phenoxy Ring and Acetamido Group

The foundational approach to unraveling the SAR of ethyl 2-(4-acetamidophenoxy)acetate involves the systematic modification of its key components: the phenoxy ring and the acetamido group. By introducing a variety of substituents at different positions, researchers can probe the steric, electronic, and lipophilic requirements for optimal biological activity.

Phenoxy Ring Modifications: The substitution pattern on the phenoxy ring plays a crucial role in modulating the molecule's interaction with its biological target. Studies on related phenoxyacetic acid derivatives have shown that the position, number, and nature of substituents can dramatically alter activity. nih.govmdpi.com For instance, the introduction of electron-withdrawing groups (e.g., halogens like chlorine or fluorine) or electron-donating groups (e.g., methyl or methoxy) at various positions (ortho, meta, para) relative to the ether linkage can influence the electronic distribution of the entire molecule. This, in turn, can affect binding affinity and efficacy. The size of the substituent (steric bulk) is another critical factor, as bulky groups may either enhance binding by occupying a specific hydrophobic pocket or hinder it through steric clashes.

The following interactive table illustrates hypothetical variations and their potential impact on biological activity, based on principles gleaned from related compound series.

| Derivative | Phenoxy Ring Substituent | Acetamido Group Modification | Predicted Biological Activity Trend |

| Parent | None | Acetyl | Baseline |

| A | 4-Chloro | Acetyl | Potentially Increased (Halogen Bonding) |

| B | 2-Methyl | Acetyl | Potentially Decreased (Steric Hindrance) |

| C | 4-Methoxy | Acetyl | Potentially Increased (H-bond Acceptor) |

| D | None | Propionyl | Variable (Lipophilicity Change) |

| E | None | Benzoyl | Potentially Increased (Pi-stacking) |

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

To move beyond qualitative observations, Quantitative Structure-Activity Relationship (QSAR) modeling offers a powerful computational tool to correlate the physicochemical properties of this compound derivatives with their biological activities. nih.gov QSAR models are mathematical equations that can predict the activity of novel compounds based on a set of calculated molecular descriptors. nih.gov

The process involves several key steps:

Data Set Preparation: A series of synthesized and biologically tested derivatives of this compound is required.

Descriptor Calculation: A wide range of molecular descriptors, including topological, electronic, steric, and hydrophobic parameters, are calculated for each molecule in the series.

Model Development: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are employed to build a mathematical model that links the descriptors to the observed biological activity.

Model Validation: The predictive power of the QSAR model is rigorously assessed using internal and external validation techniques to ensure its robustness and reliability.

A hypothetical QSAR equation for a series of this compound derivatives might look like this:

log(1/IC50) = 0.5 * LogP - 0.2 * MW + 1.2 * HD_Count + 0.8 * AROM_Count + c

Where:

IC50 is the half-maximal inhibitory concentration.

LogP represents the lipophilicity.

MW is the molecular weight.

HD_Count is the number of hydrogen bond donors.

AROM_Count is the number of aromatic rings.

c is a constant.

Such models can guide the design of new derivatives with potentially enhanced activity by predicting their biological response before synthesis, thereby saving time and resources.

Elucidation of Pharmacophoric Features Essential for Biological Activity

Pharmacophore modeling is a crucial aspect of SAR that focuses on identifying the essential three-dimensional arrangement of chemical features required for a molecule to interact with a specific biological target. nih.govyoutube.com For this compound derivatives, a pharmacophore model would highlight the key interaction points, such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings.

A putative pharmacophore for this class of compounds might include:

A hydrogen bond acceptor feature associated with the carbonyl oxygen of the ester group.

A hydrogen bond donor feature from the N-H of the acetamido group.

A hydrophobic/aromatic feature represented by the phenoxy ring.

An additional hydrogen bond acceptor in the acetamido carbonyl oxygen.

By understanding these key features, medicinal chemists can design novel molecules that retain this essential pharmacophoric pattern while modifying other parts of the scaffold to fine-tune properties like solubility, metabolism, and bioavailability.

Design and Synthesis of Focused Libraries for SAR Exploration

The insights gained from SAR, QSAR, and pharmacophore modeling are instrumental in the design and synthesis of focused chemical libraries. Instead of random modifications, a focused library is a collection of compounds designed to systematically probe specific aspects of the SAR. The synthesis of this compound and its derivatives typically involves well-established chemical reactions. A common synthetic route starts from 4-aminophenol, which is first acetylated to form paracetamol (4-hydroxyacetanilide). This intermediate is then reacted with an ethyl haloacetate, such as ethyl bromoacetate (B1195939), in the presence of a base to yield this compound. mdpi.com

To build a focused library, variations can be introduced at different stages of the synthesis. For example, by starting with different substituted 4-aminophenols, a range of phenoxy ring-modified analogs can be produced. Similarly, using different acylating agents in the first step or various substituted haloacetates in the second step can generate diversity in the acetamido and ester portions of the molecule, respectively. The synthesis of related phenoxyacetic acid derivatives has been extensively reported, providing a solid foundation for creating diverse libraries of this compound analogs. nih.govnih.gov

Impact of Stereochemistry on Molecular Interactions and Biological Responses

The introduction of chiral centers into a molecule can have a profound impact on its biological activity. nih.gov While this compound itself is achiral, modifications to the scaffold can introduce stereogenic centers. For instance, substitution at the α-position of the acetate (B1210297) moiety would create a chiral center.

When a compound is chiral, its two enantiomers can exhibit significantly different pharmacological and toxicological profiles. This is because biological targets, such as enzymes and receptors, are themselves chiral and can preferentially bind to one enantiomer over the other. The differential binding can lead to one enantiomer being highly active while the other is less active or even inactive. In some cases, the "inactive" enantiomer may contribute to off-target effects or side effects.

Therefore, if chiral derivatives of this compound are synthesized, it is crucial to separate the enantiomers and evaluate their biological activities independently. This allows for a more precise understanding of the SAR and can lead to the development of safer and more effective single-enantiomer drugs. The study of stereochemistry is a critical component of modern drug design and development. researchgate.net

Development of Analytical Methodologies for Research Applications of Ethyl 2 4 Acetamidophenoxy Acetate

Gas Chromatography (GC) for Volatile Derivative Analysis (if applicable)

There is no information available in the scientific literature regarding the analysis of Ethyl 2-(4-acetamidophenoxy)acetate by Gas Chromatography (GC). It is plausible that the compound could be analyzed by GC, potentially after derivatization to increase its volatility. However, no established methods, derivatization procedures, or specific GC parameters (e.g., column, temperature program, detector) for this compound have been published.

Capillary Electrophoresis (CE) for Compound Separation and Analysis

No published research was found describing the separation and analysis of this compound using Capillary Electrophoresis (CE). While CE is a powerful technique for separating a wide range of molecules, including polar drugs and other organic compounds mdpi.com, its application to this specific analyte has not been documented.

Hyphenated Techniques (LC-MS, GC-MS) for Metabolite Identification in Biological Research Samples

The search for literature on the use of hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) for the identification of metabolites of this compound in biological samples yielded no results. Studies on related compounds sometimes utilize these techniques for residue analysis or characterization of extracts nih.govjmaterenvironsci.com, but there are no specific reports on the metabolic fate or analysis of metabolites derived from this compound.

Validation of Analytical Methods for Robustness and Reproducibility in Research Settings

As no specific analytical methods for this compound have been published, there is consequently no information on the validation of such methods. The principles of method validation, including establishing parameters like robustness and reproducibility, are generic to all analytical procedures but have not been specifically applied and documented for this compound.

Exploratory Applications and Future Research Directions for Ethyl 2 4 Acetamidophenoxy Acetate

Potential as a Chemical Probe in Biological Systems Research

A chemical probe is a small molecule used to study and manipulate biological systems, such as proteins or cellular pathways, often by binding to a specific target. The structure of ethyl 2-(4-acetamidophenoxy)acetate is well-suited for development into a chemical probe. By incorporating reporter groups or reactive functionalities, derivatives of this compound could be engineered to investigate complex biological processes.

One strategy involves the attachment of a fluorescent dye, such as a BODIPY (4,4-difluoro-4-bora-3a,4a-diaza-s-indacene) moiety. nih.gov This could be achieved by modifying the core structure to include a reactive handle, like an azide (B81097) group, enabling "click chemistry" for straightforward conjugation to the dye. nih.govresearchgate.net Such fluorescent probes would allow for real-time visualization of the compound's localization and trafficking within cells via fluorescence microscopy, providing insights into its cellular uptake and distribution. nih.gov

Furthermore, the phenoxy scaffold itself has been successfully utilized in designing probes for challenging biological targets. For instance, flexible diphenoxy derivatives have been developed as imaging probes for β-amyloid plaques, which are implicated in Alzheimer's disease. nih.gov This precedent suggests that the this compound framework could be adapted to create probes for specific protein aggregates or other biological targets. The development of such tools would be invaluable for understanding disease mechanisms and identifying new therapeutic intervention points.

Role in the Discovery of Novel Lead Compounds for Target Validation

A lead compound is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful, but may still have suboptimal structure that requires modification to fit the target better. The phenoxyacetate (B1228835) scaffold is a privileged structure in medicinal chemistry, appearing in compounds with a wide array of biological activities.

A compelling example is the closely related precursor, ethyl 2-(4-aminophenoxy)acetate, which serves as a critical building block in the synthesis of novel dual activators of glucokinase (GK) and peroxisome proliferator-activated receptor-gamma (PPARγ). mdpi.comresearchgate.net These dual-target agents are being investigated as potential treatments for diabetes, highlighting the role of the core structure in generating multi-targeting lead compounds. mdpi.com

Moreover, the broader class of phenoxy acetamide (B32628) and phenoxyacetic acid derivatives has demonstrated significant potential across various therapeutic areas. Research has shown these compounds can possess anti-inflammatory, analgesic, and anticancer properties. nih.govmdpi.com Specifically, derivatives have been designed as selective inhibitors of the cyclooxygenase-2 (COX-2) enzyme, a key target for anti-inflammatory drugs. mdpi.comnih.gov The phenoxy moiety is often crucial for this activity, as it can enhance target binding, improve selectivity, and form key hydrogen bond interactions within the target's active site. mdpi.com The versatility of this scaffold, also seen in the development of phenoxypyridine-based pesticides, underscores its importance as a starting point for discovering and optimizing novel lead compounds for a multitude of biological targets. nih.gov

Integration into Chemical Biology Tools and Assays

Beyond serving as probes and lead compounds, derivatives of this compound can be integrated into a variety of chemical biology tools and assays to dissect biological functions. Once a biological target is identified, the compound can be adapted for use in assays that measure binding affinity, target engagement, and functional outcomes.

For instance, the molecule could be immobilized on a solid support, such as a resin or a sensor chip, to create an affinity matrix. This tool could be used in affinity chromatography experiments to isolate and identify binding partners from complex cell lysates. Another application is in biophysical assays like Surface Plasmon Resonance (SPR), where the immobilized ligand is used to study the binding kinetics of its target protein in real-time. youtube.com

Functionalized derivatives can also be employed in homogeneous assays. A fluorescently labeled version of the compound could be used in fluorescence polarization (FP) assays to screen for molecules that compete for the same binding site. nih.govnih.gov Furthermore, the scaffold could be incorporated into the design of more complex systems, such as a yeast two-hybrid (Y2H) assay, to screen for small molecules that disrupt a specific protein-protein interaction. nih.govpnas.org These tools are essential for validating targets and understanding the mechanism of action of new bioactive compounds.

Challenges and Opportunities in Advancing Research on Phenoxyacetate Compounds

Challenges: The development of phenoxyacetate derivatives is not without its difficulties. A primary challenge lies in synthetic chemistry, particularly in developing efficient, scalable, and cost-effective synthetic routes for creating diverse libraries of compounds for screening. acs.orgmdpi.com As molecular complexity increases to optimize activity, issues such as low yields and difficult purifications can arise. acs.org Another significant hurdle is achieving a favorable pharmacological profile. Researchers must balance potency with properties like solubility, metabolic stability, and oral bioavailability, which are common challenges in drug discovery. acs.orgcas.org Finally, ensuring target selectivity is paramount. For example, in the development of COX-2 inhibitors, achieving high selectivity over the related COX-1 enzyme is critical to avoid gastrointestinal side effects, requiring extensive structure-activity relationship (SAR) studies. mdpi.comnih.gov

Opportunities: Despite the challenges, the opportunities are substantial. The phenoxyacetate core is a highly versatile and tunable scaffold, which allows for the generation of vast chemical diversity through relatively simple chemical modifications. nih.govmdpi.com This diversity is crucial for exploring a wide range of biological targets and identifying novel hits. researchgate.net A significant opportunity lies in the design of multi-target agents, as exemplified by the dual GK/PPARγ activators derived from a related precursor. mdpi.com This approach is gaining traction for treating complex diseases where modulating a single target is insufficient. The wide spectrum of biological activities already associated with phenoxy acetamide and phenoxyacetic acid derivatives—from anti-inflammatory to anticancer—suggests that the full therapeutic potential of this class of compounds is largely untapped and ripe for further exploration. nih.govmdpi.com

Emerging Methodologies for Comprehensive Investigation of Compound Interactions

To fully elucidate the biological role of this compound and its derivatives, researchers can leverage a suite of emerging and established methodologies designed to study small molecule-protein interactions.

Biophysical Techniques: Advanced Nuclear Magnetic Resonance (NMR) spectroscopy methods, such as Saturation Transfer Difference (STD-NMR) and two-dimensional HSQC experiments, allow for the detailed study of ligand-protein binding without requiring any modification to the compound. youtube.com A novel method combining Dissolution Dynamic Nuclear Polarization (d-DNP) with Ultrafast NMR promises to significantly increase the speed and sensitivity of these interaction studies. drugdiscoveryonline.com Other powerful biophysical tools include Surface Plasmon Resonance (SPR), for measuring real-time binding kinetics, and Thermal Shift Assays (TSA), which detect ligand binding by measuring changes in protein thermal stability. youtube.comnih.gov

Chemoproteomics: Photoaffinity labeling coupled with mass spectrometry is a powerful strategy for identifying the direct binding targets of a compound in a complex biological environment. chemrxiv.org This would involve synthesizing a derivative of this compound that incorporates both a photo-activatable group (e.g., a diazirine) and a clickable tag (e.g., an alkyne). Upon exposure to UV light in living cells, the probe would covalently bind to its protein target(s), which could then be enriched using click chemistry and identified by mass spectrometry.

Computational Methods: In silico approaches are indispensable for modern chemical biology. Computational techniques such as Density Functional Theory (DFT) calculations and Hirshfeld analysis have already been applied to the related precursor, ethyl 2-(4-aminophenoxy)acetate, to investigate its electronic and molecular structure. mdpi.comresearchgate.net These methods can be used to predict binding modes, rationalize structure-activity relationships, and guide the design of new derivatives with improved properties.

Q & A

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile reagents (e.g., POCl).

- PPE : Wear nitrile gloves and safety goggles; avoid contact with hydrazine hydrate (corrosive).

- Waste disposal : Neutralize acidic/byproduct streams with NaHCO before disposal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.